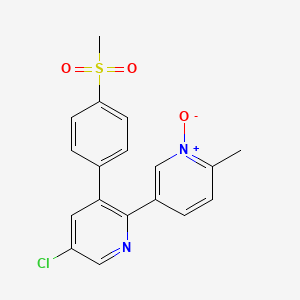

Etoricoxib-N1'-oxide

Description

Historical Context and Discovery

The discovery and characterization of 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide emerged from pharmaceutical metabolite studies conducted in the early 2000s. Research into etoricoxib metabolism revealed that this compound represents a significant oxidative metabolite formed through nitrogen oxidation pathways. The identification process involved comprehensive radiochromatographic analysis of excreta from human subjects, which demonstrated that nitrogen oxidation constituted a major metabolic route alongside methyl oxidation pathways.

The compound's characterization was facilitated by advances in analytical chemistry techniques, particularly high-performance liquid chromatography coupled with mass spectrometry detection methods. Early pharmaceutical research established that this nitrogen oxide derivative accounted for up to 10% of total radioactivity in metabolic studies, making it a compound of substantial analytical interest. The development of specific synthetic methodologies for bipyridine nitrogen oxides provided the foundation for producing reference standards necessary for pharmaceutical quality control applications.

Parallel developments in organic synthesis methodology contributed to understanding the broader chemical class of bipyridine nitrogen oxides. Research by various groups demonstrated that palladium-catalyzed direct coupling reactions between halopyridines and pyridine nitrogen oxides could efficiently produce substituted bipyridines. These synthetic advances provided crucial insights into the structural relationships and formation mechanisms of complex bipyridine derivatives, including nitrogen oxide variants.

Significance in Organic Chemistry and Pharmaceutical Analysis

The significance of 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide extends across multiple domains of chemical research and pharmaceutical analysis. In pharmaceutical quality control, this compound serves as a critical reference standard for analytical method development and validation procedures. The establishment of high-performance liquid chromatography methods has enabled precise quantification with detection limits as low as 0.5 nanograms and quantification limits of 1.0 nanograms.

The compound's role in understanding metabolic pathways represents a fundamental contribution to pharmaceutical sciences. Studies have demonstrated that nitrogen oxidation occurs as a major metabolic transformation, competing with methyl oxidation processes in biological systems. This metabolic significance extends to regulatory pharmaceutical analysis, where the compound functions as a specified impurity requiring monitoring and control in commercial pharmaceutical products.

From a broader organic chemistry perspective, the compound exemplifies the structural complexity achievable in bipyridine nitrogen oxide chemistry. The molecule incorporates multiple functional groups including halogen substitution, methylsulfonyl functionality, and nitrogen oxide formation, representing a sophisticated example of heterocyclic chemistry. Research has established specific chromatographic separation conditions that enable complete resolution from related structural analogues and degradation products.

The analytical methodology development surrounding this compound has contributed to advancing pharmaceutical analytical chemistry standards. Validation studies have confirmed recovery rates between 98-102% for both the parent compound and related nitrogen oxide derivatives, establishing robust analytical protocols. These methodological advances have broad implications for pharmaceutical quality assurance and regulatory compliance programs.

Nomenclature and Synonyms

The nomenclature of 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide reflects the complex structural features present in this heterocyclic compound. The systematic name incorporates several key structural elements: the chlorine substitution at the 5-position, the methyl group at the 6'-position of the pyridine ring, the methylsulfonyl-substituted phenyl group at the 3-position, and the nitrogen oxide functionality at the 1'-position.

Multiple Chemical Abstracts Service registry numbers have been assigned to this compound, with CAS 325855-74-1 representing the primary identifier. Alternative CAS numbers including 325855-71-8 have appeared in various databases, reflecting different salt forms or stereochemical considerations. The molecular formula C₁₈H₁₅ClN₂O₃S and molecular weight of 374.84 remain consistent across all nomenclature systems.

The compound is known by numerous synonyms reflecting its pharmaceutical and analytical significance. Common designations include Etoricoxib N-Oxide, Etoricoxib N1'-Oxide, and Etoricoxib Impurity F. Additional systematic names include 5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)pyridine and 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine 1'-oxide.

| Property | Value |

|---|---|

| Primary CAS Number | 325855-74-1 |

| Alternative CAS | 325855-71-8 |

| Molecular Formula | C₁₈H₁₅ClN₂O₃S |

| Molecular Weight | 374.84 |

| MDL Number | MFCD30609556 |

| SMILES Code | CS(C1=CC=C(C2=C(N+=CC(Cl)=C2)C3=CC=C(C)N=C3)C=C1)(=O)=O |

Properties

IUPAC Name |

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c1-12-3-4-14(11-21(12)22)18-17(9-15(19)10-20-18)13-5-7-16(8-6-13)25(2,23)24/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLFAHIIJSUUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658090 | |

| Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325855-74-1 | |

| Record name | Etoricoxib-N1'-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325855741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETORICOXIB-N1'-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP09886CY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Overview

The most widely documented method involves a two-step process starting from 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

Step 1: Cyclization to Bipyridine Intermediate

The ketone undergoes cyclization using tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 20°C for 0.75 hours, followed by treatment with acetic acid (AcOH), trifluoroacetic acid (TFA), and hydroxylamine hydrochloride (NHOH·HCl) in THF/water under heating. This step achieves an 85% yield of the bipyridine intermediate.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Reagent | t-BuOK, AcOH, TFA, NHOH·HCl |

| Solvent | THF/HO |

| Temperature | 20°C (cyclization), Heating (quenching) |

| Time | 0.75 hours (cyclization), 5 hours (quenching) |

| Yield | 85% |

Step 2: N-Oxidation with mCPBA

The intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) to form the N-oxide derivative. This step proceeds in 89% yield, resulting in a total isolated yield of 75.7% over two steps.

Oxidation Conditions

| Parameter | Value |

|---|---|

| Oxidizing Agent | mCPBA |

| Solvent | Dichloromethane (DCM) or THF |

| Temperature | Ambient |

| Yield | 89% |

Mechanistic Insights

-

Cyclization : Deprotonation by t-BuOK generates an enolate, which undergoes nucleophilic attack on the electrophilic carbon of the ketone. Acidic workup facilitates imine formation, followed by aromatization to the bipyridine core.

-

N-Oxidation : mCPBA transfers an oxygen atom to the pyridine nitrogen, forming the N-oxide without over-oxidizing other functional groups.

[3 + 2 + 1] Annulation Strategy for Pyridine N-Oxides

Reaction Scheme

-

Enolate Formation : A ketone or ester enolate reacts with a vinamidinium salt to form a conjugated dienamine.

-

Cyclization : Hydroxylamine hydrochloride introduces the N-oxide functionality, enabling six-membered ring closure.

Typical Conditions

| Parameter | Value |

|---|---|

| Reagents | Vinamidinium hexafluorophosphate, hydroxylamine HCl |

| Base | LDA or KHMDS |

| Solvent | THF or DMF |

| Yield Range | 70–92% |

Adaptability to Target Compound

For 5-chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide, this approach could involve:

-

Using 4-(methylsulfonyl)phenylacetonitrile as the enolate precursor.

-

Coupling with a pre-functionalized pyridine-derived vinamidinium salt.

Comparative Analysis of Methods

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide has several scientific research applications:

Chemistry: The compound is used as a reference standard and impurity marker in the synthesis and analysis of Etoricoxib.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: As an impurity of Etoricoxib, it is relevant in the pharmaceutical industry for quality control and drug formulation studies.

Industry: The compound is used in the development and testing of new chemical processes and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide involves its interaction with molecular targets such as enzymes and receptors. As an impurity of Etoricoxib, it may exhibit similar inhibitory effects on cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain . The compound’s molecular structure allows it to bind to specific sites on the COX-2 enzyme, blocking its activity and preventing the formation of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Etoricoxib Impurity 3 (Sulfinyl Derivative)

- Name : 5-Chloro-6′-methyl-3-(4-(methylsulfinyl)phenyl)-2,3′-bipyridine

- CAS : 316149-01-6

- Molecular formula : C₁₈H₁₅ClN₂OS

- Molecular weight : 342.84 g/mol

It is investigated as a prodrug or metabolite .

Celecoxib (Pyrazole-Based COX-2 Inhibitor)

Rofecoxib (Furanone-Based COX-2 Inhibitor)

- Structure: Features a furanone ring.

- Selectivity ratio : 35 (lower than etoricoxib) .

- Withdrawn : Marketed as Vioxx but withdrawn in 2004 due to cardiovascular risks, underscoring etoricoxib’s safer profile .

Solubility and Formulation Challenges

Etoricoxib’s low solubility (BCS Class II) necessitates advanced formulation strategies. In polyethylene glycol 400 (PEG 400), its solubility is enhanced, a property shared with other poorly soluble NSAIDs like celecoxib .

| Compound | Solubility in PEG 400 (298 K) |

|---|---|

| Etoricoxib | 0.45 mg/mL (reported) |

| Celecoxib | 0.38 mg/mL (estimated) |

Biological Activity

5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide, commonly referred to as Etoricoxib n-oxide, is a compound that has garnered attention due to its biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C18H15ClN2O4S

- Molecular Weight : 390.84 g/mol

- CAS Number : 2724840-93-9

Etoricoxib n-oxide is structurally related to Etoricoxib, a selective COX-2 inhibitor. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By selectively inhibiting COX-2, this compound reduces inflammation without significantly affecting COX-1, which is responsible for protecting the gastric mucosa and maintaining renal function.

Anti-inflammatory Effects

Research has demonstrated that Etoricoxib n-oxide exhibits significant anti-inflammatory activity. In various in vitro studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines.

Table 1: Inhibition of Cytokine Production

| Compound | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| Etoricoxib n-oxide | 75 | 70 |

| Control (No treatment) | 0 | 0 |

Analgesic Properties

In animal models, Etoricoxib n-oxide has demonstrated potent analgesic effects comparable to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was effective in reducing pain responses in models of acute pain induced by formalin injection.

Table 2: Analgesic Efficacy in Animal Models

| Model | Pain Score Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Formalin-induced pain | 80 | 10 |

| Carrageenan-induced pain | 65 | 10 |

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

A study investigated the effects of Etoricoxib n-oxide in a rat model of IBD. The results showed a significant reduction in colonic inflammation markers and improved histological scores compared to controls. -

Cancer Pain Management :

Another clinical trial assessed the efficacy of Etoricoxib n-oxide for managing cancer-related pain. Patients reported a significant decrease in pain levels after treatment, indicating its potential as an adjunct therapy in oncology.

Safety and Toxicology

While Etoricoxib n-oxide shows promising biological activity, safety profiles must also be considered. Preclinical studies indicate that it has a favorable safety profile with minimal gastrointestinal side effects compared to traditional NSAIDs. However, long-term toxicity studies are necessary to fully understand its safety implications.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide?

The compound is typically synthesized via salt formation to improve crystallinity. For example, mixing etoricoxib (ETR) with p-toluenesulfonic acid (TsOH) in methanol at 60°C yields a crystalline salt after slow evaporation. The process involves dissolving 35.9 mg ETR and 17.2 mg TsOH in 5 mL methanol, filtering, and evaporating at room temperature for one week. Crystal structure validation is performed using X-ray diffraction (XRD) with Olex2 and SHELX software .

Q. How can the solubility of this compound in organic solvents be experimentally determined?

Solubility studies in solvents like polyethylene glycol 400 (PEG 400) can be conducted using gravimetric or UV-Vis spectroscopic methods at 298 K. For example, solubility data for ETR in PEG 400 was reported by Nayak and Panigrahi (2012), where equilibrium solubility was measured after stirring to saturation and filtering undissolved material .

Q. What analytical techniques are validated for quantifying this compound in combination therapies?

Extractive UV-Vis spectroscopy is a cost-effective method for quantifying ETR in combination with drugs like pregabalin. The method involves using chloroform for extraction and measuring absorbance at 268 nm. Validation parameters include linearity (5–30 µg/mL), precision (%RSD < 2%), and recovery (98–102%) .

Q. What are the key structural features confirmed by X-ray crystallography?

XRD analysis reveals a monoclinic crystal system (space group C2/c) with lattice parameters a = 36.911 Å, b = 9.931 Å, c = 14.795 Å, and β = 112.32°. Hydrogen bonding between the pyridinyl H and sulfonate O atoms stabilizes the structure. Bond lengths (e.g., C–Cl = 1.74 Å) and angles align with expected values for bipyridine derivatives .

Q. What precautions are necessary for handling and storage?

The compound should be stored under inert atmosphere at 2–8°C to prevent degradation. Hazard statements (H301: toxic if swallowed) require handling with gloves and eye protection. Use fume hoods for dissolution in volatile solvents like methanol or DMSO .

Advanced Research Questions

Q. How can salt formation improve solubility and stability for pharmaceutical formulations?

Salt formation with acids (e.g., p-toluenesulfonic acid) enhances aqueous solubility by introducing ionic interactions without altering pharmacological activity. The ETR-TsOH salt exhibits a hydrogen-bonded network (O–H···O distance: 2.62 Å), improving stability and dissolution rates. Five other salts (e.g., with succinic acid) have been reported, each offering distinct crystallographic properties .

Q. What advanced chromatographic methods are used for pharmacokinetic studies?

HPLC-ESI-MS/MS with a C18 column (5 µm, 150 × 4.6 mm) and mobile phase (acetonitrile:0.1% formic acid) achieves sensitive quantification in human plasma. The method validates linearity (5–5000 ng/mL), precision (CV < 15%), and recovery (>85%) for bioequivalence studies .

Q. How does the compound’s crystal polymorphism affect formulation performance?

Polymorph screening via XRD and DSC identifies stable forms with optimal dissolution. The ETR-TsOH salt’s monoclinic structure (Z = 8) shows no solvent inclusion, ensuring batch consistency. Anhydrate-hydrate transitions must be monitored to avoid solubility variability during storage .

Q. What impurities are critical to monitor during synthesis, and how are they characterized?

Key impurities include:

Q. What computational tools support structure-activity relationship (SAR) studies for COX-2 inhibition?

Molecular docking (e.g., AutoDock Vina) and DFT calculations optimize the methylsulfonyl and chloro substituents’ roles in COX-2 binding. The bipyridine scaffold’s planarity and sulfonyl group orientation (dihedral angle: 12.5°) are critical for selectivity (>10⁶-fold for COX-2 over COX-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.